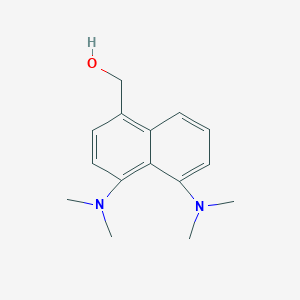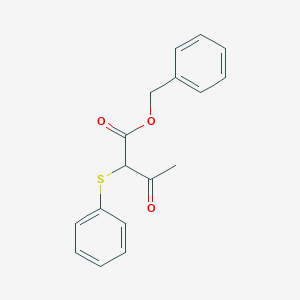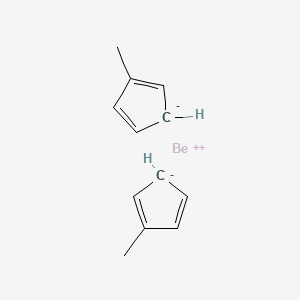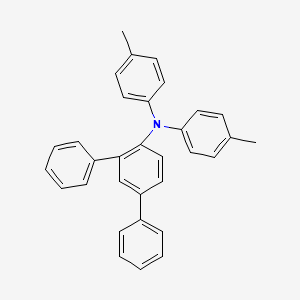
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is a bicyclic organic compound with the chemical formula C₁₂H₁₈N·HCl. It is a partially hydrogenated derivative of naphthalene and exists as a colorless solid. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride typically involves the hydrogenation of naphthalene derivatives. One common method includes the catalytic hydrogenation of 5,7-dimethyl-3,4-dihydronaphthalen-1(2H)-one oxime using Raney nickel as a catalyst in methanolic ammonia under a hydrogen atmosphere. The reaction is carried out for approximately 20 hours, followed by filtration and purification steps to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the synthesis. Catalysts such as nickel or palladium on carbon are commonly employed to facilitate the hydrogenation process.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: It can be further reduced to form fully hydrogenated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of decahydronaphthalene derivatives.
Substitution: Formation of halogenated amines.
Applications De Recherche Scientifique
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized as a hydrogen-donor solvent in industrial processes and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: A similar compound with a different substitution pattern.
5-Methoxy-1,2,3,4-tetrahydro-1-naphthalenylamine: Contains a methoxy group instead of methyl groups.
8-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Another derivative with different functional groups.
Uniqueness
5,7-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups at positions 5 and 7 enhances its hydrophobicity and influences its reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
181424-46-4 |
|---|---|
Formule moléculaire |
C12H18ClN |
Poids moléculaire |
211.73 g/mol |
Nom IUPAC |
5,7-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8;/h6-7,12H,3-5,13H2,1-2H3;1H |
Clé InChI |
BUOYFKPCMGIPTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2CCCC(C2=C1)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


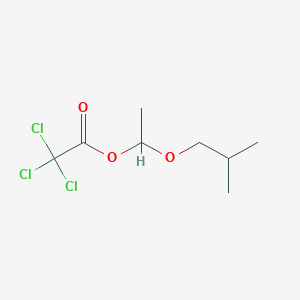

![8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]](/img/structure/B14267954.png)
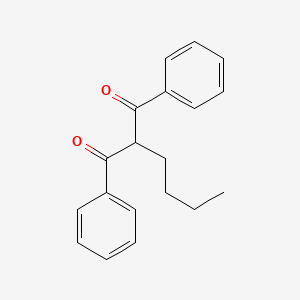
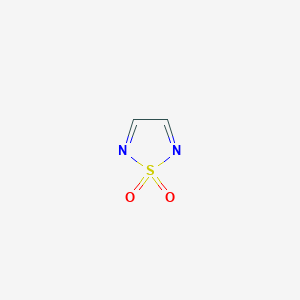
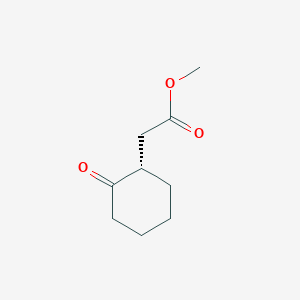
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
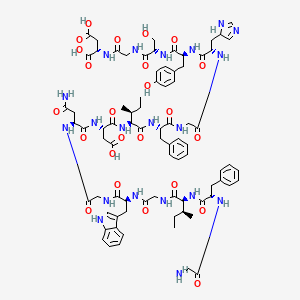
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
